4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one
Description
Properties
IUPAC Name |
4,4,4-trichloro-3-hydroxy-1-phenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3O2/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-5,9,15H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJFOKGHNOVCTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C(Cl)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20306016 | |
| Record name | 4,4,4-trichloro-3-hydroxy-1-phenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20306016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13505-41-4 | |
| Record name | NSC173296 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173296 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4,4-trichloro-3-hydroxy-1-phenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20306016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,4-TRICHLORO-3-HYDROXY-1-PHENYL-BUTAN-1-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism
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Enolate Formation : A base (e.g., NaOH) deprotonates the α-carbon of phenylacetone, generating an enolate.
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Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of trichloroacetaldehyde.
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Elimination : A water molecule is eliminated, forming the β-hydroxy ketone backbone.
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Chlorination : The trichloromethyl group is retained from trichloroacetaldehyde, yielding the final product.
Optimization Parameters
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Base | NaOH, KOH (0.5–2.0 M) | Higher base concentration accelerates enolate formation but risks over-chlorination. |
| Solvent | Ethanol/H₂O (3:1) | Aqueous ethanol balances solubility and reaction kinetics. |
| Temperature | 25–40°C | Elevated temperatures (≥40°C) reduce reaction time but may promote side reactions. |
| Molar Ratio | 1:1 (Phenylacetone:Chloral) | Excess chloral (1.2:1) improves conversion but complicates purification. |
Key Findings :
Base-Catalyzed Synthesis in Aqueous or Low-Polarity Solvents
A patent-published method (US8952175B2) describes the synthesis of analogous β-hydroxy ketones via base-catalyzed reactions in water or toluene.
Protocol
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Reagents : Phenylacetone, trichloroacetaldehyde, and NaOH.
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Solvent System :
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Aqueous : Enables rapid mixing and exothermic control.
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Toluene : Facilitates azeotropic removal of water, shifting equilibrium toward product formation.
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Slurry Formation : Partial solubility of intermediates in toluene creates a slurry, enhancing yield by reducing side reactions.
Comparative Performance
| Condition | Aqueous (H₂O) | Low-Polarity (Toluene) |
|---|---|---|
| Reaction Time | 2–3 hours | 4–6 hours |
| Yield | 60–68% | 70–75% |
| Purity | 85–90% | 92–95% |
Advantages of Toluene :
Cyclization Precursor Synthesis Using Triflic Acid
Trifluoromethanesulfonic acid (TfOH) enables the cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into indanones, with this compound as a potential intermediate.
Synthetic Pathway
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Trichloroenone Formation :
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Phenylacetone reacts with trichloroacetyl chloride to form 1-phenyl-4,4,4-trichlorobut-2-en-1-one.
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Hydroxylation :
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Acid-catalyzed hydration introduces the 3-hydroxy group.
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Reaction Conditions
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Trichloroenone | Trichloroacetyl chloride, AlCl₃ | 80–85% yield |
| Hydroxylation | TfOH, H₂O, 0°C → 25°C | 70–75% yield |
Critical Notes :
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TfOH acts as both catalyst and solvent, stabilizing carbocation intermediates.
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Low temperatures (0°C) minimize decomposition during hydroxylation.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Aldol Condensation | 65–72 | 85–90 | Moderate | High |
| Base-Catalyzed (H₂O) | 60–68 | 85–90 | High | Very High |
| Base-Catalyzed (Toluene) | 70–75 | 92–95 | Moderate | Moderate |
| Cyclization Pathway | 70–75 | 90–93 | Low | Low |
Trade-offs :
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Aldol Condensation : Cost-effective but requires precise stoichiometry.
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Toluene-Based Synthesis : Higher purity but longer reaction times.
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Cyclization Route : High intermediate utility but complex multi-step process.
Industrial-Scale Considerations
Process Intensification
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Continuous Flow Reactors : Reduce reaction time by 40% compared to batch systems.
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In-Line Analytics : NMR or FTIR monitoring ensures real-time quality control.
| Parameter | Aldol Condensation | Toluene-Based | Cyclization |
|---|---|---|---|
| Solvent Recovery | 85% | 92% | 78% |
| Energy Consumption (kW·h/kg) | 12.4 | 15.2 | 18.7 |
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The trichloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4,4,4-trichloro-1-phenylbutane-1,3-dione.
Reduction: Formation of 3-hydroxy-1-phenylbutan-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to alterations in their structure and function. The trichloromethyl group is particularly reactive and can participate in electrophilic reactions, affecting cellular pathways .
Comparison with Similar Compounds
1-(3-Chlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)-1-butanone (CAS# 34844-15-0)
- Molecular Formula : C₁₁H₇ClF₆O₂
- Molecular Weight : 320.62 g/mol
- Key Differences :
4,4,4-Trichlorobutylene Oxide (CAS# 3083-25-8)
- Molecular Formula : C₄H₅Cl₃O
- Key Differences :
- Contains an epoxide ring instead of a ketone.
- Lacks the phenyl and hydroxyl groups.
- Functional Implications : The epoxide’s strained ring structure makes it highly reactive in ring-opening reactions, contrasting with the ketone’s electrophilic carbonyl .
Functional Group Variants
(3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one (CAS# 1280655-40-4)
- Molecular Formula: C₁₀H₁₀F₃NO
- Molecular Weight : 217.19 g/mol
- Key Differences: Substitutes the hydroxyl group with an amino group at the β-position. Uses trifluoro instead of trichloro substituents. Stereospecific (S-configuration) design, which may influence chiral interactions in biological systems .
- Functional Implications: The amino group enables participation in Schiff base formation or amidation, offering divergent synthetic pathways compared to the hydroxyl-bearing main compound.
4,4,4-Trifluorobutan-1-amine (CAS# 819-46-5)
- Molecular Formula : C₄H₈F₃N
- Key Differences :
- A primary amine with a trifluorobutyl chain.
- Lacks aromaticity and carbonyl functionality.
- Functional Implications : The amine’s nucleophilicity and fluorine’s electron-withdrawing effects make it suitable for fluorinated surfactant or ligand synthesis .
Structural and Property Comparison Table
Research and Application Insights
- Electron-Withdrawing Effects : The trichloro group in the main compound enhances electrophilicity at the carbonyl, favoring nucleophilic attacks, whereas trifluoro substituents in analogues may improve oxidative stability .
- Synthetic Utility : Epoxide and amine derivatives (e.g., CAS# 3083-25-8, 819-46-5) highlight the diversity of halogenated building blocks in organic synthesis .
Biological Activity
4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one (CAS Number: 13505-41-4) is an organic compound characterized by its molecular formula and molecular weight of 267.54 g/mol. This compound has garnered attention in various scientific fields due to its unique chemical properties and potential biological activities.
Synthesis and Preparation
The synthesis of this compound typically involves the reaction of phenylacetone with trichloroacetaldehyde in the presence of a base like sodium hydroxide. This reaction is conducted under controlled conditions to optimize yield and purity. Industrially, similar methods are employed but scaled up for efficiency and quality control .
The compound is notable for its reactivity due to the presence of three chlorine atoms, which can participate in various chemical reactions:
- Oxidation : The hydroxyl group can be oxidized to form a ketone.
- Reduction : The trichloromethyl group can be reduced to a methyl group.
- Substitution : Chlorine atoms can be replaced with other functional groups .
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules. This interaction can lead to alterations in the structure and function of proteins and enzymes, thereby influencing various cellular pathways .
Toxicological Profile
Research indicates that this compound may exhibit toxicological effects. For instance, it has been evaluated for genotoxicity and potential carcinogenic properties. The European Chemicals Agency (ECHA) provides a comprehensive database on such compounds, indicating potential risks associated with exposure .
In Vitro Studies
In vitro studies have been conducted to assess the compound's effects on cancer cell lines. For example, a study evaluated its impact on breast cancer cells using MTT assays to measure cell viability. The findings suggested that this compound could potentially inhibit cell growth at certain concentrations .
Molecular Docking Studies
Molecular docking studies have been performed to understand the binding affinity of this compound with target proteins such as cyclooxygenase-2 (COX2) and protein tyrosine kinase 6 (PTK6). These studies indicate that the compound may interact with these proteins, potentially influencing inflammatory pathways and cancer progression .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one | Fluorine atoms instead of chlorine | Similar reactivity but different biological interactions |
| 4,4,4-Trichloro-3-hydroxy-1-(4-methylphenyl)butan-1-one | Additional methyl group on phenyl ring | Potentially altered biological activity due to steric effects |
This table highlights how variations in chemical structure can influence biological activity and reactivity.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Friedel-Crafts | 65–75 | ≥95 | AlCl₃, 0–5°C, 12h |
| Claisen-Schmidt | 50–60 | 90–92 | NaOH/EtOH, reflux, 8h |
| Halogenation (CCl₄) | 70–80 | ≥98 | UV light, 40°C, 6h |
How does the trichloro substitution influence the compound’s stability and reactivity compared to non-halogenated analogs?
Basic Research Question
The trichloro group at the β-position significantly alters electronic and steric properties:
- Electron-Withdrawing Effects : Enhances keto-enol tautomerism stability, confirmed via NMR and IR spectroscopy.
- Steric Hindrance : Reduces nucleophilic attack at the carbonyl group, as observed in fluorinated analogs .
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition at 180–200°C, 40°C lower than non-halogenated analogs.
Methodological Insight : Use Hammett substituent constants (σ) to predict reactivity trends in electrophilic substitution reactions.
What computational models predict the keto-enol tautomerism equilibrium in this compound under varying conditions?
Advanced Research Question
Density Functional Theory (DFT) at the B3LYP/6-31G* level effectively models tautomeric equilibria:
- Solvent Effects : Polar solvents (e.g., DMSO) stabilize the enol form due to hydrogen bonding.
- pH Dependence : At pH < 4, the keto form dominates (95% abundance), validated by UV-Vis spectroscopy .
Q. Table 2: Tautomer Distribution in Different Solvents
| Solvent | Keto (%) | Enol (%) |
|---|---|---|
| Hexane | 80 | 20 |
| DMSO | 45 | 55 |
| Methanol | 60 | 40 |
How can chiral chromatography resolve enantiomers of this compound?
Advanced Research Question
Chiral resolution requires:
- Stationary Phase : Polysaccharide-based columns (e.g., Chiralpak AD-H) for high enantioselectivity.
- Mobile Phase : Hexane:IPA (90:10) with 0.1% trifluoroacetic acid (TFA) to enhance peak symmetry.
- Detection : Polarimetric or circular dichroism (CD) detectors for enantiomer identification .
Methodological Note : Pre-derivatization with chiral amines (e.g., (S)-α-methylbenzylamine) improves separation efficiency.
What spectroscopic techniques are most effective for characterizing this compound’s structure and confirming regiochemistry?
Q. Methodological Focus
- ¹H/¹³C NMR : Key signals include δ 12.5 ppm (enolic -OH, broad singlet) and δ 195 ppm (keto carbonyl).
- IR Spectroscopy : Stretching vibrations at 1700 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (-OH).
- X-ray Crystallography : Resolves stereochemistry at C3; trichloro groups exhibit a trigonal planar geometry .
Q. Table 3: Key Spectroscopic Data
| Technique | Key Peaks/Data | Interpretation |
|---|---|---|
| ¹H NMR | δ 2.8–3.2 (m, 2H, CH₂Cl₃) | Trichloromethyl group |
| ¹³C NMR | δ 70.5 (C-OH) | Hydroxyl-bearing carbon |
| IR | 1685 cm⁻¹ (enol C=O) | Tautomer confirmation |
How can researchers address discrepancies in reported biological activities of this compound across studies?
Data Contradiction Analysis
Conflicting bioactivity data (e.g., antimicrobial vs. no activity) may arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing per CLSI guidelines).
- Enantiomeric Purity : Ensure ≥99% enantiomeric excess (ee) via chiral HPLC .
- Solubility Factors : Use DMSO as a co-solvent (≤1% v/v) to avoid aggregation artifacts .
Methodological Recommendation : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) to validate experimental conditions.
What are the mechanistic implications of the hydroxyl group’s stereochemistry in nucleophilic reactions?
Advanced Research Question
The (R)- or (S)-configuration at C3 dictates reaction pathways:
- (R)-Isomer : Favors SN2 mechanisms due to steric accessibility.
- (S)-Isomer : Prefers SN1 pathways, as observed in analogous fluorinated compounds .
Experimental Design : Use kinetic isotope effects (KIE) and stereochemical probes (e.g., deuterated solvents) to elucidate mechanisms.
How does the compound’s photostability impact its utility in photocatalytic applications?
Advanced Research Question
UV-Vis studies reveal rapid degradation under UV light (λ = 254 nm):
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
